molecular formula C14H10ClNO4 B6403780 2-(4-Chloro-3-methylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261892-27-6

2-(4-Chloro-3-methylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6403780
CAS RN: 1261892-27-6
M. Wt: 291.68 g/mol
InChI Key: CZJXTKJQCVPWFP-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenyl)-4-nitrobenzoic acid, commonly referred to as 2-CMNPA, is a widely used reagent in the synthesis of organic compounds. The compound has a wide range of applications in scientific research, including its use as a catalyst in organic synthesis, as a reagent in the preparation of pharmaceuticals, and as a potential therapeutic agent.

Scientific Research Applications

2-CMNPA is used in a variety of scientific research applications. It is commonly used as a catalyst in the synthesis of organic compounds, such as nitroalkanes, nitrobenzenes, and nitroaromatics. It is also used as a reagent in the preparation of pharmaceuticals, such as anti-inflammatory agents and anticonvulsants. In addition, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative disorders.

Mechanism of Action

2-CMNPA has been shown to bind to the active site of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By blocking the enzyme’s activity, 2-CMNPA has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects
2-CMNPA has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function, reduce anxiety, and reduce inflammation. In addition, it has been shown to have neuroprotective effects, as it has been shown to reduce the toxicity of amyloid beta proteins, which are associated with Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 2-CMNPA in lab experiments offers a number of advantages. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it is important to note that the compound is not approved for human use and should not be used in clinical trials.

Future Directions

There are a number of potential future directions for the use of 2-CMNPA. It has been suggested that the compound could be used in the treatment of Alzheimer’s disease and other neurodegenerative disorders. Additionally, it could be used as a therapeutic agent for the treatment of anxiety and depression. Additionally, it could be used as a reagent in the synthesis of organic compounds. Finally, it could be used as a catalyst in the synthesis of pharmaceuticals.

Synthesis Methods

2-CMNPA can be synthesized from 4-chloro-3-methylphenol and nitrobenzene. The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0 to 80°C. The reaction is typically complete within 1-2 hours.

properties

IUPAC Name

2-(4-chloro-3-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-6-9(2-5-13(8)15)12-7-10(16(19)20)3-4-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJXTKJQCVPWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690410
Record name 4'-Chloro-3'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-27-6
Record name 4'-Chloro-3'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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